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Cat. No.: B15541178

For Researchers, Scientists, and Drug Development Professionals

GNE-4997 is a potent and highly selective inhibitor of Interleukin-2 Inducible T-cell Kinase
(ITK), a crucial enzyme in the T-cell signaling pathway.[1][2] Its high affinity for ITK, with a
reported Ki of 0.09 nM, and reduced off-target effects make it a significant tool for research in
immunology and inflammation.[1][2] This guide provides a comparative analysis of GNE-4997's
cross-reactivity with other kinases, supported by experimental data, to assist researchers in its
effective application.

GNE-4997 and ITK Signaling

ITK is a member of the Tec family of non-receptor tyrosine kinases and plays a pivotal role in T-
cell receptor (TCR) signaling. Upon TCR activation, ITK is activated and subsequently
phosphorylates phospholipase C-gamma 1 (PLCy1). This action initiates a cascade of
downstream signaling events, including calcium mobilization and the activation of transcription
factors that are essential for T-cell activation, proliferation, and cytokine production. By
inhibiting ITK, GNE-4997 effectively blocks this signaling cascade.
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Caption: ITK signaling pathway and the inhibitory action of GNE-4997.

Cross-reactivity Profile of GNE-4997

The selectivity of a kinase inhibitor is a critical factor in its utility as a research tool and its
potential as a therapeutic agent. Off-target effects can lead to ambiguous experimental results
and potential toxicity. GNE-4997 has been profiled against a panel of other kinases to
determine its selectivity.

Quantitative Kinase Inhibition Data

The following table summarizes the inhibitory activity of GNE-4997 against its primary target,
ITK, and a selection of other kinases. The data is compiled from biochemical assays.

Kinase Ki (nM) % Inhibition @ 1 pM
ITK 0.09 Not Reported

BTK >1000 15

TEC 330 48

TXK (RLK) 2.9 92

EGFR >10000

JAK3 >10000

LCK >10000

ZAPT70 >10000

Data sourced from Burch JD, et al. J Med Chem. 2015 May 14;58(9):3806-16.

As the data indicates, GNE-4997 is exceptionally potent against ITK. While it shows some
activity against the related Tec family kinase TXK (RLK), it is significantly less potent against
BTK and TEC. Importantly, it displays minimal to no activity against other key kinases involved
in immune signaling and other cellular processes at concentrations up to 10 pM.
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Experimental Protocols

The following are summaries of the key experimental protocols used to assess the kinase
selectivity of GNE-4997.

ITK Enzyme Assay

The potency of GNE-4997 against ITK was determined using a time-resolved fluorescence
resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a
biotinylated peptide substrate by the ITK enzyme.
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Caption: Workflow for the TR-FRET based ITK enzyme assay.

Methodology:

e Recombinant human ITK enzyme was incubated with the biotinylated peptide substrate, ATP,

and varying concentrations of GNE-4997 in an assay buffer.
e The reaction was allowed to proceed at room temperature.

e The reaction was stopped, and detection reagents, including a europium-labeled anti-
phosphotyrosine antibody and streptavidin-allophycocyanin, were added.

» After an incubation period, the time-resolved fluorescence was measured. The signal is

proportional to the extent of substrate phosphorylation.
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e |IC50 values were calculated from the dose-response curves, and Ki values were derived
from the IC50 values using the Cheng-Prusoff equation.

Kinome Scan

A broader assessment of GNE-4997's selectivity was performed using a competitive binding
assay against a large panel of kinases (KINOMEscan™). This method quantifies the ability of a
compound to displace a ligand from the ATP-binding site of each kinase.

Methodology:

o A DNA-tagged kinase is incubated with an immobilized ligand and the test compound (GNE-
4997).

« If the test compound binds to the kinase, it prevents the kinase from binding to the
immobilized ligand.

o The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR
(QPCR) of the DNA tag.

e The results are reported as the percentage of the kinase that is bound to the immobilized
ligand in the presence of the test compound, compared to a DMSO control. A lower
percentage indicates stronger binding of the test compound to the kinase.

Conclusion

The available data robustly demonstrates that GNE-4997 is a highly potent and selective
inhibitor of ITK. Its minimal cross-reactivity with a wide range of other kinases underscores its
value as a precise chemical probe for studying ITK function in T-cell biology. Researchers
utilizing GNE-4997 can have a high degree of confidence that the observed effects are
primarily due to the inhibition of ITK, particularly when used at appropriate concentrations. This
high selectivity profile, combined with its cellular activity, makes GNE-4997 a superior tool for
dissecting the role of ITK in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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